4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Description
4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine featuring a trifluoromethyl (-CF₃) substituent at the 4-position of the indane scaffold. This compound is structurally characterized by a fused benzene and cyclopentane ring system, with the amine group at the 1-position and the electron-withdrawing -CF₃ group influencing its electronic and steric properties. It is available as both racemic and enantiopure forms (e.g., (R)- and (S)-enantiomers) . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable building block in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3,9H,4-5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXYRXUXPMGIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238690 | |
| Record name | 2,3-Dihydro-4-(trifluoromethyl)-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68755-43-1 | |
| Record name | 2,3-Dihydro-4-(trifluoromethyl)-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68755-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-4-(trifluoromethyl)-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The ketone precursor undergoes condensation with ammonium acetate to form an imine intermediate, which is subsequently reduced to the primary amine. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are commonly employed as reducing agents due to their selectivity for imine reduction in the presence of other functional groups. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are utilized under ambient conditions (20–25°C, 12–24 hours).
Performance Data
Reported yields for this method range from 65% to 75%, depending on the reducing agent and solvent system (Table 1).
Table 1: Reductive Amination of 4-(Trifluoromethyl)indan-1-one
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| STAB | DCM | 25 | 75 |
| NaBH3CN | THF | 25 | 68 |
| NaBH4 | MeOH | 0 | 52 |
The superiority of STAB in DCM is attributed to its stability in aprotic solvents and selective reduction without competing side reactions.
Thiocarbamoyl Fluoride Intermediate Method
A novel one-pot strategy for trifluoromethylation, initially developed for secondary amines, has shown promise for primary amines through adaptation.
Reaction Workflow
- Formation of Thiocarbamoyl Fluoride : The amine reacts with (Me4N)SCF3 in acetonitrile to form a thiocarbamoyl fluoride intermediate.
- Fluorination : Addition of AgF (3 equiv) converts the intermediate to the N-CF3 product via a formal umpolung mechanism.
Adaptations for Primary Amines
While the original protocol targets secondary amines, primary amines can be synthesized by introducing a temporary protecting group (e.g., tert-butoxycarbonyl, BOC) to convert the primary amine to a secondary analog. After trifluoromethylation, the protecting group is removed under acidic conditions (e.g., HCl in dioxane).
Yield and Selectivity
For secondary amine derivatives, yields exceed 85%. Primary amine adaptation remains exploratory, with preliminary yields of ~60% reported for analogous structures.
Direct introduction of the trifluoromethyl group to an amine precursor via nucleophilic substitution represents a less explored but viable route.
Haloindenamine Substrates
Bromo- or iodoindenamine derivatives react with trifluoromethylating agents such as TMSCF3 (Ruppert–Prakash reagent) in the presence of copper(I) iodide. The reaction proceeds via a single-electron transfer mechanism, typically in dimethylformamide (DMF) at 80–100°C.
Challenges and Limitations
Competing side reactions, including defluorination and over-alkylation, limit yields to 40–55%. Additionally, the requirement for halogenated precursors adds synthetic steps.
Cyclization of Benzene-Based Precursors
Constructing the indenamine scaffold from substituted benzene derivatives offers an alternative to late-stage trifluoromethylation.
Friedel–Crafts Cyclization
Aryl trifluoromethyl ketones undergo acid-catalyzed cyclization with ethylene derivatives to form the dihydroindenone framework. Subsequent reductive amination (Section 1) yields the target amine.
Birch Reduction Pathway
Nitro-substituted trifluoromethyl benzenes are reduced via Birch conditions (Li/NH3) to form cyclohexadiene intermediates, which are functionalized to the amine through catalytic hydrogenation.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Steps | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Reductive Amination | 2 | 75 | High | Moderate |
| Thiocarbamoyl Fluoride | 3* | 60–85 | Moderate | High |
| Nucleophilic CF3 | 3 | 40–55 | Low | Low |
| Cyclization | 4 | 50–65 | Moderate | Moderate |
*Includes protection/deprotection for primary amines.
Chemical Reactions Analysis
Oxidation Reactions
The amine group and adjacent carbon centers undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Amine Oxidation | KMnO₄, H₂O, 25–50°C | Ketones (e.g., indenone derivatives) | Selective oxidation at the α-carbon to the amine, forming a carbonyl group. The trifluoromethyl group remains intact. |
| Ring Dehydrogenation | DDQ, toluene, reflux | Aromatic indene derivatives | Converts the dihydroindene ring to a fully unsaturated indene system, enhancing conjugation. |
Nucleophilic Substitution Reactions
The primary amine participates in nucleophilic reactions, forming derivatives with enhanced stability or functionality:
| Reaction Type | Reagents | Products | Mechanistic Insights |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | Amides (e.g., N-acetylated derivatives) | Amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. Steric hindrance from the trifluoromethyl group slows reaction kinetics. |
| Schiff Base Formation | Benzaldehyde, EtOH, Δ | Imines | Condensation with aldehydes yields stable imines, potential intermediates for metal coordination complexes. |
Electrophilic Trifluoromethyl Group Reactivity
The trifluoromethyl group modulates electronic effects but can participate in specialized transformations:
Comparative Reactivity of Structural Analogues
Key differences in reactivity between 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine and related compounds:
| Compound | Reactivity Profile | Unique Features |
|---|---|---|
| This compound | High amine reactivity; CF₃ stabilizes via inductive effects | Preferred for drug design due to balanced lipophilicity |
| 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | Reduced amine accessibility due to CF₃ positioning | Lower biological activity in screening assays |
Mechanistic Considerations
-
Oxidation Pathways : Proceeds via a two-electron mechanism, forming an iminium ion intermediate that hydrolyzes to a ketone.
-
Nucleophilic Substitution : Steric effects from the bicyclic framework and CF₃ group necessitate polar aprotic solvents (e.g., DMF) to enhance reaction rates.
-
Trifluoromethyl Transfer : Hypervalent iodine reagents (e.g., Togni’s reagent) may enable electrophilic CF₃ transfer, though this remains speculative for the parent compound .
Scientific Research Applications
4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its stability and biological activity make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry: The compound is used in the production of materials with enhanced properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, often through hydrogen bonding or hydrophobic interactions. This can lead to the modulation of biological pathways and processes, making the compound effective in various applications .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron-Withdrawing Groups : The -CF₃ group at C4 enhances metabolic stability compared to halogens (-Br, -F) but reduces solubility .
- Positional Isomerism : Shifting -CF₃ from C4 to C5 (as in 5-CF₃ analog) alters binding affinity in receptor studies, suggesting steric and electronic sensitivity .
- Chirality : Enantiopure forms (e.g., (R)-4-CF₃) show distinct pharmacological profiles. For example, (R)-4-CF₃ derivatives exhibit higher TRPV1 antagonism than (S)-isomers .
Antioxidant and Anticancer Activity
Urea and thiourea derivatives of 2,3-dihydro-1H-inden-1-amine (e.g., compound 4b and 4h ) demonstrate potent antioxidant activity (IC₅₀: 8–12 μM in DPPH assays) and moderate anticancer effects via aromatase inhibition . However, this compound itself lacks direct antioxidant data but is prioritized for TRPV1-related pain pathways due to its -CF₃ group’s stability .
TRPV1 Receptor Antagonism
ABT-102, a TRPV1 antagonist featuring a tert-butyl-substituted indenamine, shares structural similarities with 4-CF₃ analogs. While ABT-102 (IC₅₀: 5–16 nM) outperforms 4-CF₃ derivatives in blocking polymodal TRPV1 activation, the -CF₃ group’s smaller size allows for streamlined synthesis and reduced off-target effects .
Biological Activity
4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H10F3N
- Molecular Weight : Approximately 237.65 g/mol
- Structure : The compound features a bicyclic structure with a trifluoromethyl group, which significantly influences its biological properties.
The trifluoromethyl group enhances the compound's electronic properties, which can improve its binding affinity to various biological targets such as neurotransmitter receptors. This interaction may lead to modulation of receptor signaling pathways and inhibition of enzyme activities.
Neuropharmacological Effects
Preliminary studies indicate that this compound may affect the central nervous system (CNS), suggesting potential applications in treating neurodegenerative diseases or mood disorders. Its interactions with neurotransmitter receptors could influence neurotransmission and neuroplasticity.
In Vitro Studies
Research has shown that this compound exhibits moderate inhibitory effects against key enzymes involved in neurodegenerative processes. For instance:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 19.2 |
| Butyrylcholinesterase (BChE) | 13.2 |
| Cyclooxygenase-2 (COX-2) | Moderate inhibition |
These findings suggest that the compound could play a role in the development of treatments for conditions like Alzheimer's disease by inhibiting cholinesterases, which are involved in neurotransmitter breakdown .
Study 1: Interaction with Cholinesterases
A study evaluated the inhibitory effects of various derivatives of this compound on AChE and BChE. The results indicated that modifications to the molecular structure could enhance inhibitory potency, highlighting the importance of structure-activity relationships (SAR) in drug design .
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results demonstrated that certain derivatives exhibited selective cytotoxicity, suggesting potential applications in oncology .
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for further research in drug discovery. Its ability to modulate biological pathways indicates potential therapeutic applications beyond neuropharmacology, including anti-inflammatory and anticancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Fluorinated indane derivatives like this compound are typically synthesized via nucleophilic substitution or catalytic fluorination. For example, analogous trifluoromethylated amines are synthesized using pentafluoropyridine intermediates with sodium azide, followed by methyl/amine group introduction under controlled temperature (40–60°C) and inert atmospheres . Optimizing solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of fluorinating agents (e.g., Selectfluor) can enhance yield (>80%) and reduce byproducts .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : The compound is flammable and poses respiratory hazards. Store in airtight containers under nitrogen at –20°C to prevent degradation. Use fume hoods, nitrile gloves, and PPE during handling. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic reactions .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine LC-MS (electrospray ionization) for molecular weight confirmation (e.g., [M+H]+ peak at m/z ~218) and <sup>19</sup>F NMR (δ –60 to –70 ppm for CF3 groups). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-deficient trifluoromethyl group’s impact on reaction sites. For example, the amine’s lone pair is less available due to inductive effects, favoring electrophilic attacks at the indene ring’s para positions. Solvent effects (PCM model) further refine activation energy predictions .
Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC50 values in enzyme assays)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, ionic strength). Standardize protocols:
- Use recombinant enzymes with purity >95% (SDS-PAGE verified).
- Control DMSO concentration (<1% v/v) to avoid solvent interference.
- Validate results via orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays) .
Q. How can isotopic labeling (e.g., <sup>13</sup>C/<sup>15</sup>N) track metabolic pathways of this compound in in vitro models?
- Methodological Answer : Synthesize isotopically labeled analogs via Pd-catalyzed coupling with <sup>13</sup>CH3I or <sup>15</sup>NH4Cl. Use LC-HRMS to detect labeled metabolites in hepatocyte incubations. Fragment ion analysis (MS/MS) identifies hydroxylation or demethylation pathways .
Q. What role does the trifluoromethyl group play in modulating the compound’s pharmacokinetic properties?
- Methodological Answer : The CF3 group increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration (PAMPA assay). However, it reduces aqueous solubility (<0.1 mg/mL), requiring formulation with cyclodextrins or lipid nanoparticles. In vivo PK studies in rodents show t1/2 extension by 40% compared to non-fluorinated analogs .
Methodological Design & Data Analysis
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
Scaffold diversification : Introduce substituents at the indene 4-position (e.g., halogens, alkyl groups) via Suzuki-Miyaura coupling .
Assay selection : Prioritize high-throughput screening (HTS) for binding affinity, followed by ADME-Tox profiling (Caco-2 permeability, microsomal stability).
Statistical analysis : Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. What are best practices for validating synthetic intermediates to avoid mechanism-based toxicity in preclinical studies?
- Methodological Answer :
- Genotoxicity screening : Ames test (TA98 strain) for mutagenicity.
- Reactive metabolite detection : Trapping studies with glutathione (LC-MS/MS) to identify quinone-imine or epoxide intermediates.
- In silico alerts : Use DEREK Nexus to flag structural motifs linked to hepatotoxicity (e.g., Michael acceptors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
